molecular formula C10H8ClFO B2467835 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1092348-26-9

5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2467835
CAS RN: 1092348-26-9
M. Wt: 198.62
InChI Key: WHLBPEHNNPKLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-CF3DHN, is an organic compound with a wide range of applications in scientific research. 5-CF3DHN is a compound of naphthalene, which is a hydrocarbon composed of two fused benzene rings. 5-CF3DHN has a unique chemical structure due to its chlorine and fluorine substituents, which give it unique properties that make it useful for a variety of scientific research applications.

Scientific Research Applications

5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of halogen substituents on the properties of aromatic compounds. It has also been used in the synthesis of a variety of other organic compounds, such as diaryl ethers and diaryl sulfides. In addition, 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one has been used in the study of the photochemistry of naphthalene, as well as in the synthesis of new fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is not yet fully understood. However, it is believed that the chlorine and fluorine substituents on the naphthalene ring system are responsible for the unique properties of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. The chlorine and fluorine substituents are believed to interact with the naphthalene ring system in such a way as to create a highly polar environment, which is believed to be responsible for the unique properties of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one are not yet fully understood. However, it is believed that the chlorine and fluorine substituents on the naphthalene ring system are responsible for the unique properties of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, which may have potential applications in medicine.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low cost, wide availability, and its unique chemical structure. The unique chemical structure of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one makes it an ideal model compound for studying the effects of halogen substituents on the properties of aromatic compounds. Additionally, the low cost and wide availability of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one make it an attractive option for use in scientific research.
The main limitation of using 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in lab experiments is the lack of understanding of its mechanism of action. Additionally, the chlorine and fluorine substituents on the naphthalene ring system can be difficult to control and may interfere with other reactions.

Future Directions

There are a number of potential future directions for the use of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in scientific research. One potential future direction is the development of new fluorescent dyes based on the unique chemical structure of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. Additionally, further research into the mechanism of action of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one could lead to the development of new pharmaceuticals or other medical applications. Finally, further research into the effects of halogen substituents on the properties of aromatic compounds could lead to the development of new materials with unique properties.

Synthesis Methods

5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one can be synthesized in a variety of ways. The most common method is a two-step reaction that begins with the reaction of 5-chloro-7-fluoro-3,4-dihydronaphthalene with a strong base such as sodium hydroxide. This reaction produces a sodium salt of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, which can then be reacted with an acid such as hydrochloric acid to produce 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. Other methods of synthesis include the use of palladium catalysts, as well as the use of a Grignard reagent.

properties

IUPAC Name

5-chloro-7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLBPEHNNPKLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

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